molecular formula C19H15F3N2O2 B12118850 Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Cat. No.: B12118850
M. Wt: 360.3 g/mol
InChI Key: YLCUZTJTPVRTIE-UHFFFAOYSA-N
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Description

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is a synthetic organic compound with the molecular formula C19H15F3N2O2 and a molecular weight of 360.33 g/mol . This compound features a quinoline ring substituted with a trifluoromethyl group at the 6-position and an ethyl ester group at the 3-position of the benzoate moiety. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of substituted anthranilic acid derivatives with appropriate reagents to form the quinoline core . The trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions using organometallic reagents . The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for esterification, and mild oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include various quinoline derivatives with potential biological activities .

Biological Activity

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate, with the CAS number 1215634-92-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antiviral, and anticancer properties, supported by relevant studies and data.

Compound Overview

  • Molecular Formula : C₁₉H₁₅F₃N₂O₂
  • Molecular Weight : 360.3 g/mol
  • Structure : The compound features a quinoline ring substituted with a trifluoromethyl group and an ethyl ester moiety, which are significant for its biological activity.

Antibacterial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) :
    • Against E. coli: MIC = 50 mg/mL
    • Against S. aureus: MIC = 75 mg/mL

These findings suggest that this compound could be effective against gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Quinoline derivatives have also shown promise in antiviral applications. This compound's structural features may enhance its interaction with viral targets:

  • Activity Against Viruses : Studies indicate that quinoline derivatives can inhibit viruses such as HIV and Zika virus. While specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated potent antiviral effects .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented, with several compounds exhibiting cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies : this compound was evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate moderate cytotoxicity, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The trifluoromethyl group in the compound plays a crucial role in enhancing biological activity. Studies have shown that the presence of this group can significantly increase the potency of compounds against various biological targets:

Functional Group Effect on Activity
TrifluoromethylIncreases binding affinity and potency
Ethyl EsterEnhances solubility and bioavailability

This relationship highlights the importance of molecular modifications in optimizing the pharmacological profile of quinoline derivatives .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A comprehensive study assessed the antibacterial activity of various quinoline derivatives, including this compound). Results indicated significant inhibition against multiple strains, suggesting potential for therapeutic applications .
  • Antiviral Evaluation :
    • Research focusing on quinoline compounds revealed their effectiveness against viral infections. Although specific data for this compound is scarce, similar structures have shown promising results against HIV and other viruses .
  • Cytotoxicity Assessment :
    • A recent investigation into the cytotoxic effects of quinoline derivatives found that several exhibited selective toxicity towards cancer cells while sparing normal cells, pointing to their potential as chemotherapeutic agents .

Properties

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

ethyl 3-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C19H15F3N2O2/c1-2-26-18(25)12-4-3-5-14(10-12)24-17-8-9-23-16-7-6-13(11-15(16)17)19(20,21)22/h3-11H,2H2,1H3,(H,23,24)

InChI Key

YLCUZTJTPVRTIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F

Origin of Product

United States

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